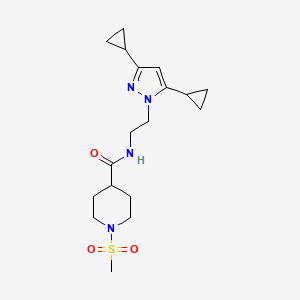

![molecular formula C11H7N5O4 B2879633 (2Z)-2-amino-3-[(E)-[(4,5-dihydroxy-2-nitrophenyl)methylidene]amino]but-2-enedinitrile CAS No. 1159976-69-8](/img/structure/B2879633.png)

(2Z)-2-amino-3-[(E)-[(4,5-dihydroxy-2-nitrophenyl)methylidene]amino]but-2-enedinitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

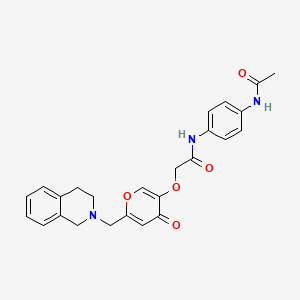

This compound is a type of organic molecule known as a Schiff base. Schiff bases are typically formed by the condensation of an amine with a carbonyl compound, and they have a characteristic C=N double bond. The presence of the nitro group and the hydroxy groups suggests that this compound might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar around the C=N double bond, due to the nature of Schiff bases. The nitro and hydroxy groups might participate in intramolecular or intermolecular hydrogen bonding .Chemical Reactions Analysis

Schiff bases are known to undergo a variety of reactions, including reduction, oxidation, and cycloaddition reactions . The presence of the nitro and hydroxy groups might influence the reactivity of this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the nitro and hydroxy groups. For example, these groups might increase the polarity of the compound, influencing its solubility in different solvents .Scientific Research Applications

Synthesis and Characterization

The synthesis of derivatives related to this compound, such as those involving nitromethane anions and chiral α-amidoalkylphenyl sulfones, allows for the creation of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters. These derivatives serve as important building blocks for biologically active compounds, highlighting the compound's role in synthetic organic chemistry (Foresti et al., 2003).

Antibacterial Applications

The antibacterial activities of complexes derived from this compound have been studied, demonstrating their effectiveness against various bacteria. This suggests its potential in developing new antibacterial agents, where metal complexes exhibit higher activity compared to their ligands, underlining the importance of transition metal ions in enhancing antibacterial properties (Zuowen Shi, 2012).

Catalytic and Synthetic Applications

Its derivatives have been explored for their catalytic applications, including the regioselective α-cyanation of tertiary amines. This underscores its utility in green chemistry and the synthesis of a-amino nitriles, which are valuable intermediates for producing various value-added products such as amino acids and alkaloids (Yamaguchi et al., 2013).

Anticancer Research

Organotin(IV) complexes derived from amino acetate functionalized Schiff bases, including this compound, have shown significant anticancer activity. This highlights its potential in medicinal chemistry for developing new anticancer drugs, with specific complexes demonstrating cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).

Future Directions

properties

IUPAC Name |

(Z)-2-amino-3-[(4,5-dihydroxy-2-nitrophenyl)methylideneamino]but-2-enedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5O4/c12-3-7(14)8(4-13)15-5-6-1-10(17)11(18)2-9(6)16(19)20/h1-2,5,17-18H,14H2/b8-7-,15-5? |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBPELYIOOTIAT-LVJRAWJRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)[N+](=O)[O-])C=NC(=C(C#N)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1O)O)[N+](=O)[O-])C=N/C(=C(/C#N)\N)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2879554.png)

![3-[[1-(2-Phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2879557.png)

![N-(4-carbamoylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2879562.png)

![Ethyl 4-(2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2879563.png)

![2-(2,4-dichlorophenoxy)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2879564.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2879567.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2879568.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2879570.png)

![N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2879573.png)